Naphthalene-2,6-dicarbaldehyde
CAS No.: 5060-65-1
Cat. No.: VC21402387
Molecular Formula: C12H8O2
Molecular Weight: 184.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5060-65-1 |
|---|---|
| Molecular Formula | C12H8O2 |
| Molecular Weight | 184.19g/mol |
| IUPAC Name | naphthalene-2,6-dicarbaldehyde |
| Standard InChI | InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |
| Standard InChI Key | IQDQMRZGMILNMQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
Introduction
Structural Characteristics and Properties
Naphthalene-2,6-dicarbaldehyde consists of a naphthalene backbone (two fused benzene rings) with two formyl groups (CHO) strategically positioned at the 2 and 6 carbon positions. This bifunctional structure creates a symmetrical molecule with extended conjugation throughout the aromatic system.
The compound possesses several critical identifiers and physical properties that characterize its chemical profile:
| Property | Value |
|---|---|
| Molecular Formula | C12H8O2 |
| Molecular Weight | 184.19 g/mol |
| PubChem CID | 816772 |
| IUPAC Name | naphthalene-2,6-dicarbaldehyde |
| InChI | InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
| Synonyms | 2,6-naphthalenedicarbaldehyde, 2,6-Naphthalenedicarboxaldehyde |
The compound features a planar structure typical of aromatic systems, with the aldehyde groups positioned in a para-relationship relative to each other on the naphthalene system . This structural arrangement impacts the compound's reactivity and potential applications in organic synthesis.
Chemical Reactivity
Aldehyde Functionality
The presence of two aldehyde groups provides naphthalene-2,6-dicarbaldehyde with characteristic reactivity patterns similar to other aromatic aldehydes but with the added dimension of bifunctionality. The aldehyde groups can participate in numerous organic transformations:
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Oxidation reactions: Conversion to carboxylic acids
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Reduction reactions: Transformation to primary alcohols
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Condensation reactions: Formation of imines, oximes, and hydrazones
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Aldol and related condensations: Carbon-carbon bond formation
Knoevenagel Condensation Applications
One significant reaction demonstrated with related naphthalene dialdehyde derivatives is the Knoevenagel condensation. Research has shown that 2,6-diformylnaphthalene derivatives can effectively undergo Knoevenagel condensation with compounds such as malononitrile . These reactions produce compounds with extended conjugation, which can exhibit interesting electronic and optical properties.
For example, a study demonstrated the synthesis of a 2,6-bis(2,2-dicyanovinyl) derivative from a 2,6-diformyl naphthalene diimide through Knoevenagel condensation . This reaction pathway illustrates the synthetic utility of naphthalene dialdehydes in creating extended π-conjugated systems with potential applications in materials science.
Synthetic Methods
Ozonolysis of Vinyl Derivatives
One established synthetic route to naphthalene-2,6-dicarbaldehyde derivatives involves the ozonolysis of corresponding divinyl compounds. Research has demonstrated that ozonolysis of 2,6-divinyl derivatives of naphthalene systems can effectively yield the corresponding 2,6-diformyl compounds . This synthetic approach represents a controlled oxidative cleavage of carbon-carbon double bonds to generate aldehyde functionalities.
The general reaction involves:
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Treatment of a 2,6-divinylnaphthalene compound with ozone at low temperature
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Reductive workup to generate the dialdehyde functionality
This method has been successfully employed to synthesize more complex naphthalene dialdehyde derivatives, as demonstrated in the literature .
Relationship to Naphthalene-2,6-dicarboxylic Acid Synthesis
The synthesis of naphthalene-2,6-dicarbaldehyde can be conceptually related to the production methods for naphthalene-2,6-dicarboxylic acid, which has been more extensively studied. The dicarboxylic acid can be manufactured through several routes, including:
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Oxidation of 2,6-dialkyl naphthalene
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Oxidation of 2,6-dimethyl naphthalene
By modifying these oxidation conditions to be less aggressive, it would theoretically be possible to stop the oxidation at the aldehyde stage rather than proceeding to the carboxylic acid. Alternatively, the dicarboxylic acid could potentially be reduced to the dialdehyde using appropriate reducing agents.
Applications in Materials Science and Organic Synthesis
Building Block for Functional Materials
Naphthalene-2,6-dicarbaldehyde serves as an important precursor in the synthesis of various functional materials. Its bifunctional nature makes it particularly valuable for:
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Polymer synthesis: The dialdehyde can function as a bifunctional monomer in condensation polymerization reactions
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Macrocyclic compound preparation: The rigid naphthalene backbone with two reactive sites allows for the construction of macrocyclic structures
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Coordination chemistry: Derivatives of the dialdehyde can serve as ligands for metal coordination
Conjugated Systems with Electronic Properties
The ability of naphthalene-2,6-dicarbaldehyde to participate in reactions that extend π-conjugation (such as Knoevenagel condensations) makes it valuable for creating compounds with interesting electronic and optical properties. Research has demonstrated that derivatives of naphthalene dialdehydes exhibit distinctive UV-visible absorption patterns and electrochemical characteristics .
These properties make such compounds potentially useful in:
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Organic electronic devices
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Photovoltaic applications
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Optical sensors
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Conductive materials
Related Compounds and Structural Analogues
Naphthalene-2,6-dicarboxylic Acid
Naphthalene-2,6-dicarboxylic acid (2,6-NDC) represents the fully oxidized analogue of naphthalene-2,6-dicarbaldehyde. This compound has attracted significant attention as a material for engineering plastics due to its superior characteristics . The relationship between the dialdehyde and dicarboxylic acid forms an important aspect of the reactivity spectrum of 2,6-disubstituted naphthalenes.
Research into naphthalene-2,6-dicarboxylic acid has demonstrated its utility in forming supramolecular structures. For example, it can form co-crystals with compounds like 1-methylpyrrolidin-2-one through strong O—H⋯O hydrogen bonds and C—H⋯O interactions . This behavior suggests that naphthalene-2,6-dicarbaldehyde might similarly participate in supramolecular assemblies through its aldehyde functionalities.
Naphthalene Diimide Derivatives
More complex derivatives containing the naphthalene-2,6-dicarbaldehyde structural motif include naphthalene diimides (NDIs) with formyl groups at the 2,6-positions. These compounds combine the reactivity of the dialdehyde with the electronic properties of the NDI system, creating molecules with interesting applications in materials science .
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